Telaprevir, (R)-

Description

Contextualization of Telaprevir (B1684684), (R)- as a Direct-Acting Antiviral Agent

Telaprevir is classified as a direct-acting antiviral (DAA) agent, a class of drugs that specifically targets viral proteins essential for replication. drugbank.comnih.govnih.gov It was one of the first DAAs to receive regulatory approval for the treatment of chronic HCV, particularly genotype 1, the most common genotype in the United States. drugbank.comnih.govannualreviews.org The advent of DAAs like Telaprevir marked a paradigm shift in HCV treatment, moving away from broader immune system modulation to a more targeted, virus-specific approach. mdpi.com

The primary mechanism of action for Telaprevir is the inhibition of the HCV nonstructural protein 3/4A (NS3/4A) serine protease. drugbank.compatsnap.comwikidoc.org This enzyme is critical for the HCV life cycle, as it is responsible for cleaving the viral polyprotein into mature, functional proteins necessary for viral replication and the assembly of new virus particles. patsnap.comresearchgate.netnih.gov By binding to the active site of the NS3/4A protease, Telaprevir effectively blocks this cleavage process, thereby halting viral replication within infected liver cells. patsnap.complos.org This targeted action not only reduces the viral load but may also allow for a more effective host immune response against the virus. patsnap.com

Historical Perspective of NS3/4A Protease Inhibitor Development

The development of NS3/4A protease inhibitors was a logical progression in antiviral drug design, inspired by the success of protease inhibitors in treating Human Immunodeficiency Virus (HIV). nih.gov The HCV NS3/4A protease was identified as a prime target due to its essential role in viral maturation. nih.gov However, designing inhibitors for this enzyme presented unique challenges. The substrate-binding site of the NS3/4A protease is relatively shallow and exposed to solvent, making it difficult for small molecules to bind with high affinity. medcraveonline.comxiahepublishing.com

Early research focused on peptidomimetic compounds, molecules that mimic the natural peptide substrates of the protease. nih.gov A significant breakthrough came with the observation that the N-terminal cleavage products of the viral polyprotein could act as potent inhibitors of the NS3 protease. xiahepublishing.com This discovery provided a crucial starting point for the rational design of small molecule inhibitors like Telaprevir. nih.gov

The first NS3/4A protease inhibitor to be tested in humans was Ciluprevir (BILN 2061), which demonstrated the proof-of-concept for this class of drugs by causing a rapid and significant reduction in HCV RNA levels. nih.govacs.org This success paved the way for the development of first-generation protease inhibitors, including Telaprevir and Boceprevir, which were approved in 2011. nih.govmdpi.comthieme-connect.com These agents were primarily effective against HCV genotype 1 and were characterized by a low barrier to resistance. thieme-connect.comscielo.br

Research Trajectory and Scientific Significance of Telaprevir, (R)-

The research trajectory of Telaprevir involved extensive preclinical and clinical studies to evaluate its efficacy and to understand its interaction with the viral target. In biochemical assays, Telaprevir demonstrated potent inhibition of the recombinant HCV NS3 protease domain. wikidoc.org

Phase 3 clinical trials, such as ADVANCE, ILLUMINATE, and REALIZE, were pivotal in establishing the clinical utility of Telaprevir. nih.govopenaccessjournals.commanagedhealthcareexecutive.com The ADVANCE trial, involving previously untreated patients with HCV genotype 1, showed that combination therapy with Telaprevir, peginterferon, and ribavirin (B1680618) resulted in significantly higher rates of sustained virologic response (SVR) compared to peginterferon and ribavirin alone. mdpi.comnih.gov Specifically, SVR rates were 75% in the Telaprevir group versus 44% in the control group. nih.govnih.gov

The scientific significance of Telaprevir lies in its role as a pioneering DAA that validated the NS3/4A protease as a druggable target. Its development provided a deeper understanding of the molecular basis of HCV replication and the mechanisms of drug resistance. plos.org While Telaprevir has since been superseded by newer generations of DAAs with improved characteristics, its journey from a laboratory compound to a clinically effective antiviral agent remains a landmark achievement in the history of antiviral drug development. nih.govnih.gov It also spurred further research into other viral targets, leading to the development of the highly effective, all-oral, interferon-free regimens available today. mdpi.comthieme-connect.com

Table 1: Key Clinical Trials for Telaprevir

| Trial Name | Patient Population | Key Finding | Sustained Virologic Response (SVR) Rate |

| ADVANCE | Treatment-naïve HCV genotype 1 | Telaprevir combination therapy significantly superior to standard care. nih.gov | 75% with Telaprevir vs. 44% with standard care. nih.govnih.gov |

| ILLUMINATE | Treatment-naïve HCV genotype 1 | Supported shorter, 24-week treatment duration for patients with rapid viral response. vrtx.com | 92% for 24-week regimen in rapid responders. vrtx.com |

| REALIZE | Treatment-experienced HCV genotype 1 | High SVR rates in patients who failed previous therapy. openaccessjournals.com | 83-88% in prior relapsers. openaccessjournals.com |

Structure

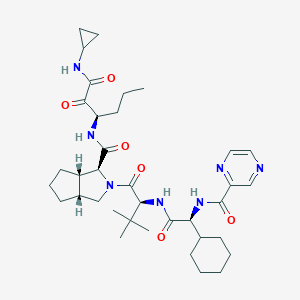

2D Structure

Properties

IUPAC Name |

(3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3R)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46)/t22-,24-,25+,27-,28-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAWEDCPNXPBQM-USXSPERKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@H]3CCC[C@H]3CN2C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C4CCCCC4)NC(=O)C5=NC=CN=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923270-50-2 | |

| Record name | R-Telaprevir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923270502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VRT-127394 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52YTW6K39W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanism of Action of Telaprevir, R

Target Identification and Characterization: Hepatitis C Virus (HCV) NS3/4A Serine Protease

Telaprevir (B1684684), (R)- targets the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease, an enzyme critical for viral replication. acs.orgrcsb.orgnih.govpatsnap.com The NS3/4A protease is a key component in the viral life cycle, making it an attractive target for antiviral therapies. rcsb.orgnih.govxiahepublishing.com

Structural and Functional Aspects of NS3/4A Protease

The NS3/4A protease is a heterodimeric complex composed of the NS3 protein and its cofactor, the NS4A protein. nih.gov The N-terminal third of the NS3 protein contains the serine protease catalytic domain, while the C-terminal two-thirds have helicase activity. nih.gov The NS3 protease domain adopts a chymotrypsin-like fold with two β-barrels. xiahepublishing.com A key structural feature is the catalytic triad (B1167595), composed of the amino acid residues Histidine-57, Aspartate-81, and Serine-139, which is characteristic of serine proteases. nih.govxiahepublishing.commedcraveonline.com

The NS4A protein acts as a crucial cofactor for the NS3 protease. nih.govmedcraveonline.com The central region of NS4A interacts with the N-terminal of NS3, inducing a conformational change that properly aligns the catalytic triad for optimal proteolytic activity. xiahepublishing.com This interaction also stabilizes the NS3 protein and anchors the protease complex to the endoplasmic reticulum membrane. xiahepublishing.comresearchgate.net The substrate-binding groove of the NS3/4A protease is notably shallow and solvent-exposed, which presented a significant challenge for the design of effective inhibitors. nih.govxiahepublishing.com

Role of NS3/4A Protease in Viral Polyprotein Processing and Replication

The HCV genome is translated into a single large polyprotein that must be cleaved into individual structural and non-structural proteins to produce infectious virus particles. nih.govwikidoc.org The NS3/4A protease is responsible for four of these essential cleavages, processing the junctions at NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B. nih.govecronicon.net This proteolytic activity releases the individual non-structural proteins that form the viral replication machinery. rcsb.orgxiahepublishing.com

By processing the viral polyprotein, the NS3/4A protease plays an indispensable role in the replication of HCV. acs.orgrcsb.orgnih.gov Inhibition of this protease prevents the maturation of viral proteins, thereby halting the viral life cycle. patsnap.comnih.gov Furthermore, the NS3/4A protease has been shown to interfere with the host's innate immune response by cleaving cellular proteins involved in antiviral signaling pathways, such as TRIF and MAVS. nih.govmedcraveonline.com

Telaprevir, (R)- as a Protease Inhibitor

Telaprevir, (R)- is a peptidomimetic inhibitor specifically designed to target the HCV NS3/4A serine protease. patsnap.comnih.govecronicon.net It acts as a direct-acting antiviral (DAA) by blocking the enzymatic function of this essential viral enzyme. patsnap.comnih.gov

Mechanism of Protease Binding and Inhibition

Telaprevir was developed through structure-based design, originating from a peptide sequence that mimics the natural NS5A/5B cleavage site of the HCV polyprotein. ecronicon.netchemicalbook.com It binds to the active site of the NS3/4A protease, effectively blocking its ability to cleave the viral polyprotein. patsnap.com The inhibitor's structure allows it to fit into the shallow substrate-binding groove of the protease. xiahepublishing.com

The binding of Telaprevir to the active site is a two-step process. encyclopedia.pub First, there is a reversible association between the inhibitor and the enzyme. encyclopedia.pub This is followed by the formation of a covalent bond between the α-ketoamide group of Telaprevir and the hydroxyl group of the catalytic Serine-139 residue. xiahepublishing.comecronicon.netchemicalbook.com This interaction forms a stable, yet reversible, complex. patsnap.comecronicon.net

Covalent and Reversible Binding Characteristics

Telaprevir is classified as a reversible covalent inhibitor. ecronicon.netencyclopedia.pubnih.gov The α-ketoamide "warhead" in its structure is an electrophilic group that reacts with the nucleophilic serine residue in the protease's active site. ecronicon.netencyclopedia.pub This forms a covalent bond, which is a key feature of its inhibitory mechanism. xiahepublishing.comecronicon.net

Enzyme Kinetics and Inhibition Constants (Ki, IC50)

The inhibitory activity of Telaprevir has been characterized by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki is a measure of the binding affinity of the inhibitor to the enzyme, while the IC50 represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. sci-hub.sesigmaaldrich.com

For Telaprevir, the steady-state inhibition constant (Ki) against the genotype 1 NS3/4A protease is approximately 7 nM. nih.govmedchemexpress.com In biochemical assays, Telaprevir has demonstrated an IC50 value of 10 nM for the inhibition of the recombinant HCV NS3 protease domain. wikidoc.orgchemicalbook.com In cell-based replicon assays, the EC50, the concentration required to inhibit 50% of viral replication, has been reported as 354 nM. chemicalbook.com Another study reported time-dependent IC50 values in HCV replicon cells, with the value decreasing over time, for example, from 0.574 µM at 24 hours to 0.139 µM at 120 hours. ecronicon.net It is important to note that the R-stereoisomer of Telaprevir is known to be less active than the S-diastereomer. researchgate.net

Table 1: Compound Names

| Compound Name |

| Telaprevir, (R)- |

| Boceprevir |

| Simeprevir (B1263172) |

| Sofosbuvir |

| Peginterferon |

| Ribavirin (B1680618) |

| Danoprevir |

| Narlaprevir |

| Ciluprevir |

| Vaniprevir |

| MK-5172 |

| BMS-650032 |

| BI 201335 |

Table 2: Enzyme Kinetics Data for Telaprevir

| Parameter | Value | Condition |

| Ki | 7 nM | Genotype 1 NS3/4A protease nih.govmedchemexpress.com |

| IC50 | 10 nM | Recombinant HCV NS3 protease domain wikidoc.orgchemicalbook.com |

| EC50 | 354 nM | HCV 1b replicon assay chemicalbook.com |

| IC50 | 0.574 µM | HCV replicon cells (24 hours) ecronicon.net |

| IC50 | 0.139 µM | HCV replicon cells (120 hours) ecronicon.net |

| IC50 | 15.25 µM | SARS-CoV-2 Mpro plos.org |

Stereochemical Considerations in Mechanism of Action

The biological activity of the antiviral agent Telaprevir is intrinsically linked to its specific three-dimensional structure. Telaprevir is a single diastereomer with an S-configuration at the α-ketoamide chiral center. researchgate.netfda.gov This precise stereochemistry is fundamental to its function as a potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. researchgate.netebi.ac.uk A critical aspect of its molecular behavior in vivo is the process of epimerization, a stereochemical alteration where the configuration of the molecule changes at one of its chiral centers. researchgate.netresearchgate.net

Epimerization to (R)-Diastereomer and its Comparative Activity

In biological systems, the therapeutically active S-diastereomer of Telaprevir can undergo epimerization, leading to the formation of its (R)-diastereomer, a compound identified as VRT-127394. researchgate.nettga.gov.au This conversion is a recognized metabolic process for Telaprevir. drugbank.comnih.goveuropa.eu The interconversion between the two diastereomers is a dynamic process that can be influenced by factors such as the pH of the surrounding medium and the time elapsed, with variations observed in different environments like buffer solutions versus plasma. researchgate.net

Table 1: Comparative Antiviral Activity of Telaprevir Diastereomers

| Diastereomer | Alternative Name | Relative Activity |

|---|---|---|

| Telaprevir (S)-diastereomer | - | Active parent compound |

| (R)-diastereomer | VRT-127394 | 30-fold less active than (S)-diastereomer researchgate.netdrugbank.comnih.govfda.gov |

Studies have quantified the in vivo presence of this less active metabolite. In healthy subjects administered a single dose of Telaprevir, the relative exposure to the (R)-diastereomer (VRT-127394) was found to constitute approximately 28% to 35% of the total exposure to both diastereomers combined. tga.gov.au Analysis of elimination pathways has also provided insight into the extent of this epimerization. In fecal matter, where Telaprevir is primarily eliminated, the parent (S)-diastereomer accounted for 31.9% of the excreted drug, while the (R)-diastereomer represented 18.8%. drugbank.com

Table 2: Relative In Vivo Exposure and Excretion of Telaprevir Diastereomers

| Parameter | Diastereomer | Finding |

|---|---|---|

| Relative Exposure Ratio | (R)-diastereomer (VRT-127394) | 28% to 35% of total drug exposure in healthy subjects tga.gov.au |

| Presence in Feces | (S)-diastereomer (Telaprevir) | 31.9% of excreted drug drugbank.com |

| Presence in Feces | (R)-diastereomer (VRT-127394) | 18.8% of excreted drug drugbank.com |

The potential for epimerization has spurred research into methods for stabilizing the more active (S)-diastereomer. One such approach involved the strategic placement of a deuterium (B1214612) atom at the chiral center in place of a hydrogen atom. researchgate.net In vitro experiments indicated that this deuterated version of Telaprevir maintained the same efficacy in inhibiting the HCV protease while demonstrating greater stability against epimerization in various solutions. researchgate.net

Structure Activity Relationship Sar Studies of Telaprevir, R and Analogs

Design Principles for Peptidomimetic Protease Inhibitors

The design of Telaprevir (B1684684), (R)- is rooted in the principles of peptidomimetics, which aim to mimic the natural substrates of the HCV NS3/4A protease. nih.govimmune-system-research.com The protease is essential for viral replication as it cleaves the HCV polyprotein into functional non-structural proteins. immune-system-research.comwisc.edu Therefore, inhibitors are designed to resemble the transition state of the substrate during cleavage, thereby blocking the active site of the enzyme. wisc.edu

Key design strategies for peptidomimetic HCV protease inhibitors like Telaprevir include:

Substrate-Based Design: The initial design is often based on the amino acid sequence of the natural cleavage sites of the NS3/4A protease. wisc.edunih.gov

Incorporation of Electrophilic Warheads: To enhance potency, an electrophilic group, such as the α-ketoamide in Telaprevir, is incorporated to form a reversible covalent bond with the catalytic serine (Ser139) in the active site. researchgate.netresearchgate.netcreative-peptides.com

Optimization of Physicochemical Properties: Modifications are made to the peptide backbone to improve drug-like properties, such as oral bioavailability and metabolic stability, which are often poor in traditional peptide-based inhibitors. wisc.edunih.gov

Structural research, including X-ray crystallography and NMR studies, has been instrumental in guiding the design of these inhibitors by providing detailed insights into their enzyme-bound conformations. wisc.edu

Identification of Key Structural Moieties for Inhibitory Activity

The inhibitory activity of Telaprevir, (R)- is attributed to several key structural moieties that interact with specific subsites (S1, S2, S4) of the NS3/4A protease active site. The canonical nomenclature for the positioning of these moieties is P1, P2, and P4, corresponding to the amino acid residues of the substrate. researchgate.netnih.gov

α-Ketoamide Warhead: This group is crucial for the mechanism of action, forming a reversible covalent bond with the catalytic Ser139 residue. researchgate.netresearchgate.net

P1 Moiety (Cyclopropylacylsulfonamide): This group fits into the S1 subsite of the protease. The cyclopropyl (B3062369) group is accommodated in a narrow hydrophobic cavity. nih.gov

P2 Moiety (Cyclopentylproline): This moiety occupies the S2 subsite, a region known for mutations that can confer drug resistance. The flexibility of the P2 moiety in Telaprevir allows for some adaptation to mutations in this region. nih.gov

P4 Moiety (Cyclohexylalanine): This group interacts with the S4 subsite of the protease. nih.gov

P5 Amide: The amide nitrogen at the P5 position can form a hydrogen bond with the carbonyl oxygen of Ser159 in the protease. researchgate.net

The following table summarizes the key structural moieties of Telaprevir and their interactions with the HCV NS3/4A protease.

| Moiety | Position | Interaction Subsite | Key Interaction(s) |

| α-Ketoamide | "Warhead" | Catalytic Triad (B1167595) | Reversible covalent bond with Ser139 |

| Cyclopropylacylsulfonamide | P1 | S1 | Hydrophobic interactions |

| Cyclopentylproline | P2 | S2 | Interacts with residues prone to resistance mutations |

| Cyclohexylalanine | P4 | S4 | Hydrophobic interactions |

| Pyrazinoic acid cap | P3 | S3 | Capping group |

Computational Approaches in SAR and Compound Design

Computational methods have become indispensable in the SAR and design of Telaprevir analogs and other protease inhibitors. researchgate.net These in silico techniques allow for the prediction of binding affinities and the exploration of potential modifications to improve efficacy. f1000research.com

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.comnih.gov For Telaprevir and its analogs, QSAR models have been developed to predict their inhibitory activity against the HCV NS3 protease. researchgate.net These models utilize molecular descriptors that quantify various physicochemical properties of the molecules. nih.govmdpi.com By analyzing these relationships, researchers can identify which structural features are most important for inhibitory potency and guide the design of new compounds with enhanced activity. researchgate.netfrontiersin.org For instance, a study suggested modifications to Telaprevir by adding different functional groups, and subsequent QSAR analysis indicated these modifications could lead to improved inhibition. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov In the context of Telaprevir, docking studies have been crucial in visualizing its binding mode within the active site of the HCV NS3/4A protease. nih.govresearchgate.net These studies have confirmed that Telaprevir forms several hydrogen bonds with key amino acid residues in the active site, including Ser139, Gly137, Arg155, and His57. researchgate.netresearchgate.net

Binding pocket analysis helps to understand the shape, size, and physicochemical properties of the active site. youtube.com For the NS3/4A protease, this analysis has revealed a shallow and solvent-exposed binding cleft, which presents a challenge for designing small molecule inhibitors with high affinity. nih.gov The identification of a narrow hydrophobic cavity that accommodates the P1 cyclopropyl group of Telaprevir has been a key finding from these analyses. nih.gov

The following table details the hydrogen bond interactions observed in molecular docking studies of Telaprevir with the HCV NS3/4A protease active site. researchgate.net

| Telaprevir Moiety | Protease Residue |

| Ketoamide | Gly137, Ser139 |

| P2 Carbonyl | Arg155 |

| P3 Amide | His57 |

Rational Design and Synthesis of Modified Telaprevir, (R)- Compounds

The insights gained from SAR studies and computational analyses have fueled the rational design and synthesis of modified Telaprevir compounds. nih.govstonybrookmedicine.edu The primary goals of these modifications are to improve potency, broaden the spectrum of activity against different HCV genotypes, and overcome drug resistance. nih.gov

One successful strategy has been the "substrate envelope-guided design," which aims to design inhibitors that fit within the consensus volume occupied by natural substrates in the active site. nih.gov This approach helps to avoid interactions with residues that are prone to mutations leading to resistance. nih.gov

Furthermore, the optimization of existing inhibitors like Telaprevir for other viral proteases has been explored. For example, based on crystal structures of Telaprevir bound to the SARS-CoV-2 main protease, researchers have redesigned the molecule to create more potent inhibitors for that target. nih.gov This highlights the transferability of the knowledge gained from Telaprevir SAR studies to other therapeutic areas.

Molecular Basis of Viral Resistance to Telaprevir, R

Identification and Characterization of Resistance-Associated Substitutions (RASs)

Treatment of HCV with Telaprevir (B1684684) can lead to the selection of specific amino acid substitutions in the NS3 protease, known as resistance-associated substitutions (RASs). These substitutions reduce the susceptibility of the virus to the drug. The most frequently observed RASs occur at positions V36, T54, R155, and A156 of the NS3 protease. tga.gov.autga.gov.aunih.gov The prevalence of these variants can differ between HCV genotypes. For instance, in genotype 1a, V36M and R155K are common, while in genotype 1b, V36A, T54A/S, and A156S/T/V are more frequently observed. hivclinic.ca This disparity is attributed to the higher genetic barrier for the V36M and R155K substitutions in genotype 1b compared to 1a. hivclinic.ca

Specific Amino Acid Mutations and their Fold-Resistance

The degree of resistance conferred by these mutations varies. Some substitutions lead to low-level resistance, while others, particularly in combination, can result in high-level resistance. The fold-resistance is a measure of how much more drug is required to inhibit the mutant virus compared to the wild-type virus.

Substitutions such as V36A/M, T54A/S, R155K/T, and A156S are associated with lower levels of resistance to Telaprevir, typically showing a 3- to 25-fold increase in the half-maximal effective concentration (EC50). tga.gov.autga.gov.auhivclinic.ca In contrast, variants like A156V/T and the double mutant V36M+R155K confer higher levels of resistance, with a greater than 25-fold increase in EC50. tga.gov.autga.gov.auhivclinic.ca Other mutations, including V36C/G, R155G/I/M/S, and various double mutations, also contribute to varying degrees of resistance. nih.gov

Table 1: Fold-Resistance of Common Telaprevir Resistance-Associated Substitutions

| Mutation | Fold Increase in EC50 | Level of Resistance |

|---|---|---|

| V36A/M | 3 - 25 | Lower |

| T54A/S | 3 - 25 | Lower |

| R155K/T | 3 - 25 | Lower |

| A156S | 3 - 25 | Lower |

| A156V/T | >25 | Higher |

| V36M + R155K | >25 | Higher |

| V36A/M + R155K/T | >62 | Higher |

| T54S/A + A156S/T | >62 | Higher |

In Vitro Selection and Evolution of Resistant Variants

The selection of drug-resistant variants can be studied in vitro using HCV replicon systems. These systems allow for the replication of HCV RNA in cultured cells and are a valuable tool for identifying mutations that confer resistance to antiviral drugs. In vitro studies have shown that mutations at position A156, such as A156S/T/V, are selected in the presence of Telaprevir. asm.org However, some mutations observed in patients, like V36A/M, T54A, and R155K/T, were not initially found through in vitro selection in genotype 1b replicon cells. asm.org This suggests that the selection of resistant variants can be influenced by the specific HCV subtype and the experimental conditions.

The rapid emergence of resistance is a notable feature of Telaprevir treatment. nih.gov Mathematical modeling and viral dynamic studies indicate that many of these resistant variants preexist at low levels within the viral population before treatment begins. nih.gov The administration of Telaprevir creates a selective pressure that allows these pre-existing resistant variants to expand and become the dominant viral population. plos.org

Structural and Molecular Mechanisms of Resistance

The development of resistance to Telaprevir is rooted in structural changes within the NS3/4A protease that affect its interaction with the drug.

Alterations in Drug-Target Binding Affinity

RASs reduce the binding affinity of Telaprevir to the NS3/4A protease. plos.orgnih.govnih.gov Telaprevir is a peptidomimetic inhibitor that forms a covalent bond with the catalytic serine residue (S139) of the protease. dovepress.com Mutations at key residues can disrupt the non-covalent interactions that are crucial for the initial binding and proper positioning of the drug in the active site. For example, the R155K mutation leads to a loss of van der Waals contacts with Telaprevir, thereby reducing its potency. plos.org Similarly, mutations at V36 and T54 are thought to affect a hydrophobic cavity in the binding pocket that accommodates the cyclopropyl (B3062369) group of Telaprevir, impairing the drug's interaction with the protease. nih.govuni-frankfurt.de

Conformational Changes in the Protease Active Site Induced by Mutations

Mutations can induce conformational changes in the protease active site, further contributing to drug resistance. asm.org These changes can alter the shape and electrostatic environment of the active site, making it less favorable for Telaprevir binding. For instance, mutations at T54 are predicted to interfere with the catalytic triad (B1167595) and the ligand-binding site. nih.govuni-frankfurt.de Molecular dynamics simulations have suggested that the T54A mutation can lead to a reduced depth of a binding cavity for a part of the Telaprevir molecule. researchgate.net These conformational shifts, even when caused by mutations distant from the active site, can propagate through the protein structure and impact drug binding. nih.govuni-frankfurt.de

Viral Fitness and Replication Capacity of Resistant Mutants

An important aspect of drug resistance is the viral fitness of the resistant mutants, which refers to their ability to replicate and produce infectious progeny. Generally, drug-resistant mutants are less fit than the wild-type virus. dovepress.com The acquisition of resistance mutations often comes at a cost to the virus's replication capacity.

Studies have shown that Telaprevir-resistant variants have reduced replicative fitness compared to the wild-type virus. plos.orgresearchgate.net For example, the V36M and R155K single mutants, despite conferring resistance, have been estimated to have a replicative fitness of about 68% and 66% of the wild-type, respectively. plos.org The double mutant V36M/R155K, which has high-level resistance, exhibits a fitness of approximately 51% of the wild-type. plos.org This reduced fitness may explain why, in some cases, the wild-type virus can re-emerge as the dominant population after the cessation of Telaprevir therapy. tga.gov.autga.gov.au However, the fitness of resistant variants can be influenced by additional compensatory mutations that may arise, potentially improving their replication capacity. scispace.com

Preclinical and in Vitro Pharmacodynamic Studies of Telaprevir, R

Antiviral Activity in Cell-Based Replicon Assays

The antiviral efficacy of telaprevir (B1684684) has been extensively evaluated using HCV replicon systems, which are cell culture models that mimic viral replication.

Genotype Specificity (e.g., HCV Genotype 1)

Telaprevir demonstrates potent antiviral activity, particularly against HCV genotype 1, which is the most prevalent genotype in many parts of the world. drugbank.comnih.gov Its mechanism of action involves inhibiting the NS3/4A serine protease, which is essential for cleaving the HCV polyprotein into mature, functional viral proteins. drugbank.comnih.gov This inhibition effectively halts viral replication. oup.com While telaprevir shows the highest potency against genotype 1, it also exhibits activity against other genotypes, albeit to a lesser extent. hivclinic.ca Specifically, its activity against genotype 2 is comparable to genotype 1, while its efficacy is reduced against genotypes 3 and 4. hivclinic.ca Due to its pronounced effectiveness against genotype 1, telaprevir's clinical indication has been primarily for infections caused by this genotype. hivclinic.cawikipedia.org

Inhibitory Concentration (EC50) Determinations

The 50% effective concentration (EC50) is a key measure of a drug's potency, representing the concentration required to inhibit 50% of viral replication in cell culture. For telaprevir, EC50 values have been determined in various HCV replicon assays. In a genotype 1b replicon system, the EC50 value for telaprevir was 354 nM in a 48-hour assay. fda.gov In a separate study using a genotype 1b replicon, the EC50 was reported as 0.482 µM in a 48-hour assay and 0.269 µM in a 96-hour assay. nih.gov For genotype 1a, an infectious virus assay showed an EC50 value of 280 nM. fda.govncats.io Another study reported an EC50 of 0.961 µM for a genotype 1a replicon in a 96-hour assay. nih.gov The inhibitory activity of telaprevir is time-dependent, with IC50 values decreasing with longer incubation periods. selleckchem.com For instance, in one study, the IC50 values for a genotype 1b replicon decreased from 0.574 µM at 24 hours to 0.139 µM at 120 hours. selleckchem.com

| HCV Genotype/Subtype | Assay Type | Incubation Time | EC50 (nM) | Reference |

|---|---|---|---|---|

| 1b | Replicon Assay | 48 hours | 354 | fda.gov |

| 1a | Infectious Virus Assay | Not Specified | 280 | fda.govncats.io |

| 1b | Replicon Assay | 48 hours | 482 | nih.gov |

| 1b | Replicon Assay | 96 hours | 269 | nih.gov |

| 1a | Replicon Assay | 96 hours | 961 | nih.gov |

Enzyme Inhibition Assays with Recombinant Protease

To directly measure the inhibitory effect of telaprevir on its molecular target, enzyme inhibition assays are performed using recombinant HCV NS3/4A protease. These assays have shown that telaprevir is a potent inhibitor of the enzyme. In a biochemical assay, telaprevir inhibited the proteolytic activity of the recombinant HCV NS3 protease domain with a 50% inhibitory concentration (IC50) value of 10 nM. fda.gov Further studies have reported IC50 values of 0.13 µM for telaprevir against the wild-type NS3 protease. scielo.br The inhibitory constant (Ki), another measure of binding affinity, for telaprevir against the genotype 1 NS3/4A protease is approximately 7 nM. medchemexpress.cominfezmed.it Biochemical enzymatic assays have demonstrated similar inhibitory activity against HCV genotypes 1a/b (median IC50 of 21 nM) and 2a/b (median IC50 of 16 nM). tga.gov.autga.gov.au However, the activity is reduced against genotype 3a (median IC50 of 57 nM) and genotype 4a (IC50 of 130 nM). tga.gov.autga.gov.au

| HCV Genotype | IC50 (nM) | Reference |

|---|---|---|

| Genotype 1 (general) | 10 | fda.gov |

| Wild-Type NS3 | 130 | scielo.br |

| Genotype 1a/b | 21 | tga.gov.autga.gov.au |

| Genotype 2a/b | 16 | tga.gov.autga.gov.au |

| Genotype 3a | 57 | tga.gov.autga.gov.au |

| Genotype 4a | 130 | tga.gov.autga.gov.au |

In Vitro Metabolic Characterization and Pathways

Role of Cytochrome P450 Enzymes (e.g., CYP3A4)

In vitro studies utilizing recombinant human cytochrome P450 (CYP) isoforms have pinpointed CYP3A4 as the primary enzyme responsible for the CYP-mediated metabolism of telaprevir. hivclinic.cadrugbank.comfda.govvrtx.com Telaprevir acts as both a substrate and an inhibitor of CYP3A4. fda.govnih.govresearchgate.netnih.gov This dual role means that its own metabolism is influenced by CYP3A4, and it can also affect the metabolism of other drugs that are substrates for this enzyme. nih.govnih.gov The extensive involvement of CYP3A4 in telaprevir's metabolism highlights the potential for significant drug-drug interactions. nih.gov

Contribution of Aldo-keto Reductases and Other Reductases

While CYP3A4 is a major player, non-CYP mediated metabolic pathways also contribute significantly to the breakdown of telaprevir, particularly after multiple doses. hivclinic.cadrugbank.comfda.gov Among these, aldo-keto reductases and other reductases are involved in the reduction of telaprevir. drugbank.comvrtx.com One of the major metabolites identified is a product of the reduction of the α-ketoamide bond in the telaprevir molecule. drugbank.comvrtx.com Another significant metabolite is the R-diastereomer of telaprevir, which is approximately 30 times less active than the parent compound. drugbank.comvrtx.com Hydrolysis by other proteolytic enzymes also contributes to its metabolism. vrtx.com

Protein Binding and Distribution in Preclinical Models

In vitro studies have established that telaprevir is moderately bound to human plasma proteins, with the binding percentage ranging from 59% to 76%. fda.govhivclinic.cahres.ca This binding is concentration-dependent, meaning the percentage of bound drug decreases as the concentration of telaprevir increases. fda.govhres.cafda.gov The primary proteins to which telaprevir binds are alpha-1-acid glycoprotein (B1211001) (AAG) and albumin. fda.govhivclinic.cahres.cafda.gov The extent of protein binding is also influenced by the concentrations of these proteins; as AAG and albumin levels decrease, so does the binding of telaprevir. fda.gov

The apparent volume of distribution (Vd/F) of telaprevir has been estimated to be approximately 252 to 377 liters, suggesting extensive distribution into tissues beyond the systemic circulation. fda.govfda.govresearchgate.net In vitro displacement studies have shown that in the presence of ritonavir (B1064) or warfarin (B611796), the free fraction of telaprevir can increase by about 30%. fda.gov Conversely, telaprevir did not affect the protein binding of warfarin or ritonavir. fda.gov

Table 1: In Vitro Protein Binding of Telaprevir

| Parameter | Value | Source(s) |

| Plasma Protein Binding | 59% - 76% | fda.govhivclinic.cahres.ca |

| Primary Binding Proteins | Alpha-1-acid glycoprotein (AAG), Albumin | fda.govhivclinic.cahres.cafda.gov |

| Concentration Dependence | Binding decreases with increasing telaprevir concentration | fda.govhres.cafda.gov |

| Apparent Volume of Distribution (Vd/F) | ~252 - 377 L | fda.govfda.govresearchgate.net |

Mechanistic Studies of Drug-Drug Interactions in Vitro (e.g., CYP3A4 and P-glycoprotein modulation)

In vitro studies have been crucial in elucidating the mechanisms behind telaprevir's potential for drug-drug interactions. These studies have identified telaprevir as both a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme and the P-glycoprotein (P-gp) transporter. fda.govhivclinic.caresearchgate.netnih.govrxlist.commanagedhealthcareexecutive.com

CYP3A4 is the primary cytochrome P450 isoform responsible for the metabolism of telaprevir. hivclinic.carxlist.comtga.gov.au As an inhibitor of CYP3A4, telaprevir can increase the plasma concentrations of other drugs that are metabolized by this enzyme, potentially leading to increased therapeutic effects or adverse reactions. hivclinic.carxlist.comwvu.edu Conversely, drugs that strongly induce CYP3A4 can decrease telaprevir's plasma concentrations, potentially reducing its efficacy. fda.govwvu.edu

Telaprevir is also a substrate and inhibitor of P-glycoprotein (P-gp), an efflux transporter. fda.govnih.govrxlist.commanagedhealthcareexecutive.com This interaction can affect the absorption and distribution of both telaprevir and co-administered drugs that are also P-gp substrates. For instance, telaprevir's inhibition of P-gp can lead to increased plasma concentrations of drugs like digoxin. wvu.edu In vitro vesicle transport assays have shown that telaprevir can inhibit P-gp-mediated transport with an IC50 value of approximately 7 μmol/L. nih.gov Kinetic analyses suggest that telaprevir acts as a competitive inhibitor of P-gp. nih.gov

Furthermore, in vitro studies indicate that telaprevir is an inhibitor of the organic anion transporting polypeptides OATP1B1 and OATP2B1. rxlist.comvrtx.comnih.gov However, no significant in vitro inhibition of other CYP isozymes such as CYP1A2, CYP2C9, CYP2C19, and CYP2D6 has been observed. fda.govtga.gov.au

Table 2: In Vitro Modulation of Drug Metabolizing Enzymes and Transporters by Telaprevir

| Enzyme/Transporter | Role of Telaprevir | Consequence of Interaction | Source(s) |

| CYP3A4 | Substrate and Inhibitor | Potential for increased concentrations of co-administered CYP3A4 substrates. Potential for decreased telaprevir concentration with CYP3A4 inducers. | fda.govhivclinic.caresearchgate.netrxlist.commanagedhealthcareexecutive.comtga.gov.auwvu.edu |

| P-glycoprotein (P-gp) | Substrate and Inhibitor | Potential for increased concentrations of co-administered P-gp substrates. | fda.govhivclinic.canih.govrxlist.commanagedhealthcareexecutive.comwvu.edu |

| OATP1B1 | Inhibitor | Potential for increased concentrations of co-administered OATP1B1 substrates. | rxlist.comvrtx.comnih.gov |

| OATP2B1 | Inhibitor | Potential for increased concentrations of co-administered OATP2B1 substrates. | rxlist.comvrtx.comnih.gov |

| CYP1A2, CYP2C9, CYP2C19, CYP2D6 | No significant inhibition | Low potential for interactions with substrates of these enzymes. | fda.govtga.gov.au |

Synergistic and Additive Antiviral Effects in Combination with Other Agents in In Vitro Models

The combination of telaprevir with other antiviral agents has been extensively studied in in vitro models, often demonstrating additive or synergistic effects. When evaluated in combination with interferon-alfa or ribavirin (B1680618) in HCV replicon cells, telaprevir showed additive to moderately synergistic activity in reducing HCV-RNA levels. tga.gov.auvrtx.com

In vitro studies have also explored combinations of telaprevir with other direct-acting antivirals. A synergistic effect was observed when telaprevir was combined with the HCV NS5A inhibitor BMS-790052 and the NS5B polymerase inhibitor VX-222. vrtx.comasm.org Similarly, combination studies with the NS5B polymerase inhibitor ANA598 demonstrated additive to synergistic antiviral effects. nih.gov The combination of telaprevir with entry inhibitors, which target the initial stage of viral infection, also resulted in synergy. bmj.com

These findings from in vitro combination studies highlight the potential for enhanced antiviral activity and a higher barrier to resistance when telaprevir is used as part of a multi-targeted therapeutic regimen. researchgate.netwjgnet.comtandfonline.com

Table 3: In Vitro Antiviral Effects of Telaprevir in Combination with Other Agents

| Combination Agent | Class | Observed Effect | Source(s) |

| Interferon-alfa | Immunomodulator | Additive to moderately synergistic | tga.gov.auvrtx.com |

| Ribavirin | Nucleoside analog | Additive | tga.gov.auvrtx.com |

| BMS-790052 | NS5A inhibitor | Additive | asm.org |

| VX-222 | NS5B polymerase inhibitor | Additive | asm.org |

| ACH-806 | NS4A Antagonist | Synergistic | wjgnet.com |

| ANA598 | NS5B polymerase inhibitor | Additive to synergistic | nih.gov |

| Entry Inhibitors | Viral entry inhibitors | Synergistic | bmj.com |

Academic Perspectives on Telaprevir, R in Drug Discovery and Development

Foundational Principles of NS3/4A Protease Inhibitor Discovery

The discovery of Telaprevir (B1684684), (R)-, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease, was built upon foundational principles aimed at disrupting the viral life cycle. patsnap.com The HCV NS3/4A protease is a critical enzyme for viral replication, responsible for cleaving the HCV polyprotein into functional viral proteins necessary for the assembly of new viral particles. patsnap.comimmune-system-research.com This enzyme also plays a role in the virus's evasion of the host's innate immune system by cleaving two human proteins, TRIF and MAVS, which are involved in immune signaling pathways. nih.gov

The primary strategy behind the development of NS3/4A inhibitors was to design molecules that could mimic the natural substrate of the protease and bind to its active site with high affinity and specificity. This approach, known as structure-based drug design, was instrumental in the creation of Telaprevir. nih.gov Telaprevir is a peptidomimetic, linear ketoamide compound that forms a reversible, covalent bond with the catalytic serine (Ser139) in the active site of the NS3/4A protease. nih.govnih.gov This interaction effectively blocks the enzyme's activity, thereby halting viral replication. patsnap.com

Key principles that guided the discovery of Telaprevir and other NS3/4A inhibitors include:

Targeting a Viral-Specific Enzyme: The NS3/4A protease is essential for HCV replication, making it an ideal target for antiviral therapy. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structure of the protease to design inhibitors that fit precisely into the active site. nih.gov

Covalent Inhibition: The formation of a stable, yet reversible, covalent bond between the inhibitor and the enzyme's active site serine residue enhances potency. nih.gov

Peptidomimetic Scaffolds: Designing molecules that resemble the peptide substrate of the protease to ensure high binding affinity. researchgate.net

The NS3/4A protease itself is a heterodimer composed of the NS3 protein's N-terminal domain, which contains the catalytic triad (B1167595) (His57, Asp81, and Ser139), and the NS4A protein, which acts as a cofactor, stabilizing the NS3 protein and anchoring the complex to intracellular membranes. immune-system-research.comnih.gov The discovery of inhibitors like Telaprevir demonstrated the viability of targeting this essential viral enzyme to effectively combat HCV infection.

Evolution of Direct-Acting Antiviral (DAA) Drug Design Concepts

The development of Telaprevir marked a significant evolution in the design of antiviral drugs, heralding the era of direct-acting antivirals (DAAs) for HCV. nih.gov Prior to DAAs, the standard of care for HCV was interferon-based therapy, which had limited efficacy and was associated with significant side effects. nih.gov The advent of DAAs represented a paradigm shift towards targeted therapy that directly inhibits specific viral proteins. elsevier.es

The design of first-generation DAAs like Telaprevir and Boceprevir was heavily reliant on mimicking the peptide substrates of the HCV NS3/4A protease. elsevier.es These peptidomimetic inhibitors incorporated an electrophilic "warhead," such as an α-ketoamide group, capable of forming a reversible covalent bond with the active site serine of the protease. This strategy yielded potent inhibitors but also presented challenges related to poor drug-like properties, which required extensive optimization. researchgate.net

The evolution of DAA design concepts can be summarized in the following stages:

First-Generation Protease Inhibitors: These were linear, peptidomimetic α-ketoamide inhibitors like Telaprevir and Boceprevir. While effective, they often had a low genetic barrier to resistance and required combination therapy with pegylated interferon and ribavirin (B1680618). nih.govnih.gov

Second-Generation Protease Inhibitors: Later protease inhibitors, such as simeprevir (B1263172) and paritaprevir, featured macrocyclic structures. These compounds offered improved potency, better resistance profiles, and more favorable pharmacokinetic properties compared to their linear predecessors. nih.gov

Inhibitors of Other Viral Targets: The success with protease inhibitors spurred the development of DAAs targeting other essential HCV proteins, including the NS5B RNA-dependent RNA polymerase and the NS5A protein. nih.gov This led to the development of highly effective, all-oral, interferon-free treatment regimens.

Combination Therapies: The ultimate evolution in DAA design has been the development of fixed-dose combination therapies that include inhibitors targeting different viral proteins. These combination regimens have achieved very high cure rates (sustained virologic response) of over 90%, shortened treatment durations, and are effective against multiple HCV genotypes. nih.gov

The journey from Telaprevir to the current landscape of HCV treatment showcases a rapid and successful evolution in antiviral drug design, moving from single-target agents to powerful combination therapies that have revolutionized the management of this chronic viral infection.

Lessons Learned from Telaprevir, (R)- Discovery for Future Antiviral Development

The discovery and development of Telaprevir provided invaluable lessons for the broader field of antiviral drug development. nih.gov One of the most critical takeaways was the importance of looking beyond traditional drug discovery metrics. For instance, Telaprevir's development was once halted due to its performance in a standard IC50 assay. wildapricot.org However, further investigation and the use of novel experimental models were necessary to justify continued investment and ultimately demonstrate its clinical potential. nih.govresearchgate.net This highlighted the need for innovative and scientifically guided pathways to success, rather than relying solely on established protocols. researchgate.net

Another significant lesson was the challenge of overcoming poor drug-like properties. Telaprevir's inherent characteristics posed considerable hurdles for manufacturing and formulation, which required dedicated efforts from chemistry and pharmaceutical development teams to overcome. nih.govresearchgate.net This experience underscored the importance of integrating formulation and manufacturing considerations early in the drug development process.

The development of Telaprevir also emphasized the critical issue of antiviral resistance. Monotherapy with Telaprevir led to the rapid emergence of resistant viral variants. nih.gov This underscored the necessity of combination therapy to suppress the emergence of resistance and achieve durable virological responses. immune-system-research.com The high rate of HCV replication and the low fidelity of its RNA-dependent RNA polymerase contribute to a heterogeneous viral population, making the selection of resistant strains under the pressure of a single antiviral agent a significant concern. nih.gov

Finally, the clinical development of Telaprevir pioneered novel clinical trial designs. These innovative approaches were developed to improve efficacy and shorten treatment duration in parallel, rather than sequentially, accelerating the drug's path to approval. nih.govresearchgate.net

Key lessons from the Telaprevir experience include:

Perseverance Beyond Standard Assays: The initial underwhelming performance of Telaprevir in some standard assays could have led to its abandonment. wildapricot.org This highlights the need for a deep understanding of the target biology and the use of more sophisticated, biologically relevant assays to guide drug discovery.

Early and Integrated Development: The challenges with Telaprevir's physicochemical properties emphasized the need for early and integrated formulation and manufacturing development to ensure a viable drug product. researchgate.net

The Imperative of Combination Therapy: The rapid emergence of resistance to Telaprevir monotherapy was a stark reminder of the importance of combination regimens in treating viral infections with high replication rates. nih.gov

Innovation in Clinical Trial Design: The development of novel clinical trial endpoints and strategies can significantly accelerate the clinical development and approval of new antiviral agents. nih.gov

These lessons have had a lasting impact on the development of subsequent DAAs for HCV and have been applied to the discovery of inhibitors for other viral diseases, such as influenza. wildapricot.org

Exploration of Telaprevir, (R)- Scaffold for Broad-Spectrum Antiviral Research

The chemical scaffold of Telaprevir, (R)- has been a subject of interest for broad-spectrum antiviral research, extending beyond its initial target of HCV NS3/4A protease. The core structure, featuring a peptidomimetic backbone and an α-ketoamide warhead, has been explored for its potential to inhibit other viral proteases.

Design of Novel Telaprevir, (R)- Derivatives

Research has been conducted to modify the Telaprevir structure to improve its biological activity and explore its potential against other targets. This has involved suggesting modified compounds and calculating their electronic and Quantitative Structure-Activity Relationship (QSAR) parameters using molecular modeling. researchgate.net The goal of such studies is to enhance the inhibitory potential of the parent compound and potentially broaden its antiviral spectrum. While specific, highly successful derivatives for new indications are not yet established in clinical practice, the Telaprevir scaffold continues to serve as a template for the design of new protease inhibitors.

Repurposing Studies and Off-Target Protease Inhibition (e.g., SARS-CoV-2 3CLpro)

A significant area of exploration for the Telaprevir scaffold has been in drug repurposing, particularly in the context of emerging viral threats like SARS-CoV-2, the virus responsible for COVID-19. The main protease of SARS-CoV-2, 3CLpro (also known as Mpro), is a cysteine protease that is essential for viral replication, making it a prime target for antiviral drugs.

Computational and in vitro studies have investigated the potential of Telaprevir to inhibit SARS-CoV-2 3CLpro. nih.govrsc.org Docking studies suggested that the α-ketoamide group of Telaprevir could form a covalent bond with the active site cysteine (Cys145) of 3CLpro. rsc.org In vitro analysis demonstrated that Telaprevir can inhibit SARS-CoV-2 replication in cell culture. nih.gov

Below is a data table summarizing the in vitro activity of Telaprevir against SARS-CoV-2.

| Compound | Target | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| Telaprevir, (R)- | SARS-CoV-2 | 11.552 | 60.865 | 5.27 |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is required to kill 50% of cells in a culture.

Selectivity Index (SI): The ratio of CC50 to IC50, which is a measure of the drug's specificity for the viral target versus the host cells.

These findings suggest that Telaprevir may have the potential for therapeutic development against SARS-CoV-2. nih.gov The exploration of the Telaprevir scaffold against unrelated viral proteases like the SARS-CoV-2 3CLpro, a cysteine protease, is particularly noteworthy given that the original target, HCV NS3/4A, is a serine protease. rsc.org This highlights the potential for the α-ketoamide warhead to interact with different types of catalytic nucleophiles and underscores the value of repurposing existing drugs with known safety profiles for new indications.

Q & A

Q. What is the mechanism of action of telaprevir, and how do resistance mutations arise in HCV genotype 1?

Telaprevir is a reversible inhibitor of the HCV NS3/4A protease, blocking viral polyprotein processing and replication. Resistance arises from mutations in the NS3 protease domain (e.g., V36M, R155K, T54S), which reduce binding affinity . Methodologically, resistance profiling involves in vitro selection assays under telaprevir pressure, followed by sequencing of viral quasispecies from clinical trials. Cross-resistance studies with other protease inhibitors (e.g., boceprevir) are critical to identify class-specific mutations .

Q. How does telaprevir’s pharmacokinetics influence dosing regimens in clinical trials?

Telaprevir exhibits nonlinear pharmacokinetics due to CYP3A4-mediated metabolism and P-glycoprotein efflux. Its short half-life (~9–11 hours) necessitates thrice-daily dosing. Researchers must monitor plasma concentrations in trials, especially in patients with hepatic impairment, as reduced clearance may increase toxicity. Steady-state pharmacokinetic models should integrate liver biopsy data or non-invasive fibrosis scores to adjust dosing .

Q. What are the key metabolic pathways of telaprevir, and how do drug interactions affect its efficacy?

Telaprevir is metabolized via CYP3A4 hydroxylation and non-CYP pathways, producing the less active R-diastereomer (VRT-127394). Drug interaction studies are essential due to its inhibition of CYP3A4, which complicates co-administration with substrates like immunosuppressants or antiretrovirals. In vitro hepatic microsome assays and clinical pharmacokinetic trials are used to quantify interaction risks .

Advanced Research Questions

Q. How can researchers design experiments to assess telaprevir’s antiviral efficacy while minimizing resistance development?

Use biphasic viral kinetic models (e.g., Neumann model) to quantify HCV RNA decline during telaprevir monotherapy and combination therapy. Early-phase trials should limit treatment to 2–3 days to avoid confounding by resistant variants. In vitro resistance selection assays with replicon systems can identify mutation thresholds under varying drug pressures .

Q. What methodologies resolve contradictions in telaprevir trial data, such as divergent SVR rates between controlled and real-world studies?

Real-world studies often include heterogeneous populations (e.g., advanced cirrhosis, comorbidities) excluded from phase 3 trials. Researchers should apply propensity score matching to align baseline characteristics. Meta-analyses must account for differences in trial design (e.g., response-guided vs. fixed-duration therapy) and adherence rates .

Q. How do response-guided therapy (RGT) protocols optimize telaprevir treatment duration in naïve vs. experienced patients?

RGT relies on extended rapid virologic response (eRVR), defined as undetectable HCV RNA at weeks 4 and 12. In the ILLUMINATE trial, 24-week RGT achieved non-inferior SVR rates (92%) compared to 48-week therapy in eRVR patients. For non-responders, phase 3 data (REALIZE trial) support 48-week regimens with telaprevir for 12 weeks .

Q. What experimental strategies are used to compare telaprevir and boceprevir in cost-effectiveness analyses?

Budget impact models should incorporate SVR rates, adverse event (AE) management costs (e.g., anemia, rash), and treatment duration. For example, telaprevir’s shorter duration (12 weeks vs. boceprevir’s 24–44 weeks) reduces AE-related costs but requires higher upfront drug expenditure. Sensitivity analyses must adjust for regional pricing and payer policies .

Q. How can researchers ensure reproducibility in telaprevir resistance profiling studies?

Standardize in vitro protocols using HCV replicons with defined genotype 1a/1b strains. Clinical studies should report full NS3 protease sequencing data and use population-based sequencing thresholds (e.g., >20% variant frequency). Cross-validation with phenotypic assays (e.g., IC50 fold-change) is critical .

Q. What statistical approaches address discrepancies in indirect treatment comparisons (ITCs) between telaprevir and newer DAAs?

ITCs require alignment of patient populations (PICO framework) and adjustment for covariates like fibrosis stage and prior treatment history. Bayesian network meta-analyses can harmonize disparate trial endpoints, but researchers must exclude studies violating the "similarity assumption" (e.g., differing SOC backbones) .

Q. How do telaprevir’s pharmacodynamic properties inform combination therapy with interferon and ribavirin?

Telaprevir’s additive effect with peginterferon-ribavirin (PR) is quantified via HCV RNA decay kinetics. Phase 1/2 trials (e.g., PROVE studies) established that PR enhances telaprevir’s efficacy by suppressing resistant variants. Researchers should model synergy using Loewe additivity or Bliss independence metrics in in vitro co-dosing experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.